Patent-Cited Scaffold Preference: 2,3-Dihydrofuro[3,2-c]pyridin-4-amine as the Enabling Core for Dual ROCK-I/ROCK-II Inhibitors
In US Patent Application US20240092790A1, the 2,3-dihydrofuro[3,2-c]pyridin-4-amine moiety is explicitly designated as the characterizing core scaffold for a series of dual ROCK-I/ROCK-II inhibitors, with the preferred derivatives being N-(3-(((2,3-dihydrofuro[3,2-c]pyridin-4-yl)amino)methyl)phenyl)formamide and related benzamide analogs [1]. The patent distinguishes this scaffold from prior art ROCK inhibitors (e.g., tyrosine-amide derivatives disclosed in WO 2018/138293, WO 2019/048479, WO 2019/121223, WO 2019/121233, WO 2019/121406, WO 2019/238628, and WO 2020/016129) on the basis of 'substantial structural differences,' with the dihydrofuro[3,2-c]pyridine core representing a novel chemotype for this target class [1]. While individual compound IC₅₀ values are not publicly disclosed in the patent abstract or claims, the explicit structural preference for this specific scaffold over alternative heterocyclic cores constitutes a qualitative differentiation anchored in patent-supported SAR.
| Evidence Dimension | Patent-claimed scaffold preference for ROCK inhibition |
|---|---|
| Target Compound Data | 2,3-Dihydrofuro[3,2-c]pyridin-4-amine explicitly named as the preferred core scaffold in US20240092790A1 |
| Comparator Or Baseline | Prior art ROCK inhibitor scaffolds (tyrosine-amide derivatives from WO 2018/138293, WO 2019/048479, WO 2019/121223, WO 2019/121233, WO 2019/121406, WO 2019/238628, WO 2020/016129) |
| Quantified Difference | Not quantified in publicly available patent sections; differentiation is structural/chemotype-level |
| Conditions | Patent claims; therapeutic indications include asthma, COPD, idiopathic pulmonary fibrosis (IPF), and pulmonary arterial hypertension (PAH) |
Why This Matters
Procurement of this specific 2,3-dihydro scaffold is required to replicate or build upon the patent-disclosed ROCK inhibitor series; alternative furopyridine regioisomers or oxidation states are not covered by the patent SAR.
- [1] Chiesi Farmaceutici S.p.A. Dihydrofuropyridine derivatives as Rho-kinase inhibitors. US Patent Application US20240092790A1, filed July 7, 2023, and published March 21, 2024. See paragraphs [0005]–[0008] for scaffold definition and differentiation from prior art. View Source
